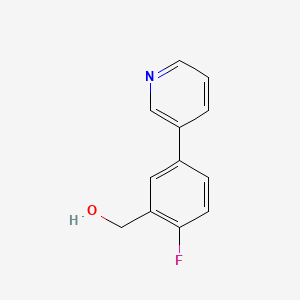

(2-Fluoro-5-(pyridin-3-yl)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

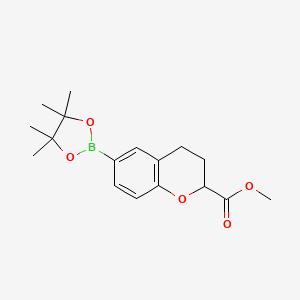

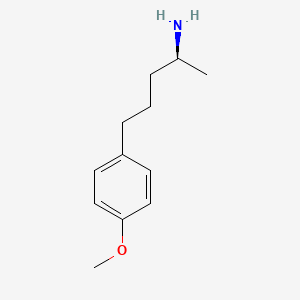

The compound known as (2-Fluoro-5-(pyridin-3-yl)phenyl)methanol is a fluorinated aromatic alcohol that features a pyridine and a phenyl group. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the Knoevenagel condensation reaction. Specifically, the compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, which shares a similar structure to this compound, was synthesized from the reaction between 2-methylpyridine and p-fluorobenzaldehyde . This method could potentially be adapted for the synthesis of this compound by altering the substituents on the starting materials.

Molecular Structure Analysis

The molecular structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a compound closely related to this compound, was determined using X-ray crystallography. It was found to crystallize in the monoclinic system with an intermolecular hydrogen bond forming between the hydroxyl group and a nitrogen atom of the pyridine ring . This suggests that this compound may also exhibit similar hydrogen bonding, influencing its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of (2-pyridyl)phenyl methanol, which is structurally similar to the compound of interest, has been studied. It was found to act as a hydrogen donor in the reduction of nitro aromatic compounds, indicating that the pyridine nucleus plays a crucial role in facilitating this reactivity . This suggests that this compound could potentially participate in similar reduction reactions or other transformations involving the pyridine moiety.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the presence of a fluorine atom is likely to influence the compound's polarity and reactivity due to the electronegativity of fluorine . Additionally, the intermolecular hydrogen bonding observed in related compounds could affect the boiling point, solubility, and crystallization behavior of this compound .

Applications De Recherche Scientifique

Synthesis of Novel Compounds : Research has shown that (2-Fluoro-5-(pyridin-3-yl)phenyl)methanol is involved in the synthesis of new compounds with potential therapeutic applications. For instance, a study demonstrated the synthesis of P2X7 antagonists, potentially useful in treating mood disorders (C. Chrovian et al., 2018).

Crystal Structure and DFT Studies : Another significant application is in the field of crystallography and computational chemistry. Compounds related to this compound have been used in studies involving crystal structure and density functional theory (DFT) analysis, shedding light on molecular structures and physicochemical properties (P. Huang et al., 2021).

Pharmacological Research : In pharmacology, related compounds have been utilized in exploring receptor activities and potential therapeutic effects. For example, research on the 5-HT1A receptor agonist involving similar compounds has provided insights into novel mechanisms for analgesia and potential treatments for neuropathic pain (F. Colpaert et al., 2004).

Biocatalysis and Biotransformation : The compound has also found application in biocatalysis. A study demonstrated the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei, indicating its potential in large-scale synthesis of chiral compounds (E. Şahin et al., 2019).

Material Science Applications : In material science, derivatives of this compound are used in the synthesis of luminescent materials and as modifying layers in solar cells, showcasing its utility in developing advanced materials (G. Volpi et al., 2017).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with such compounds can vary depending on their specific chemical structure. For instance, 2-Pyridinemethanol has been classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . Similarly, (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol has been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .

Orientations Futures

The future directions for the research and development of such compounds can be vast. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrosis activity . This suggests that similar compounds could potentially be developed into novel anti-fibrotic drugs .

Propriétés

IUPAC Name |

(2-fluoro-5-pyridin-3-ylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-4-3-9(6-11(12)8-15)10-2-1-5-14-7-10/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDOTYAOHWZBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214391-35-1 |

Source

|

| Record name | [2-fluoro-5-(pyridin-3-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)

![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)

![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)

![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)